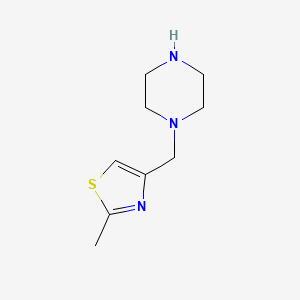

2-Methyl-4-(piperazin-1-ylmethyl)thiazole

Description

Significance in Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in drug development. ijper.orgsciencescholar.us It is a key structural component in numerous approved drugs, valued for its ability to engage in various biological interactions. researchgate.netpharmaguideline.com Similarly, the piperazine (B1678402) ring, a six-membered saturated heterocycle with two nitrogen atoms, is one of the most prevalent N-heterocycles in pharmaceuticals. semanticscholar.orgnih.gov Its presence can improve the pharmacokinetic properties of a drug candidate. mdpi.com

The combination of these two privileged scaffolds in the 2-Methyl-4-(piperazin-1-ylmethyl)thiazole framework has yielded derivatives with a wide spectrum of biological activities. This hybrid structure serves as a versatile template for developing agents targeting various diseases. Researchers have successfully synthesized and screened libraries of compounds based on this core, leading to the identification of potent molecules with anticancer, antiplasmodial, antimicrobial, and kinase-inhibiting properties. semanticscholar.orgnih.govmdpi.com

The significance of this scaffold is underscored by the diverse therapeutic targets its derivatives have been shown to modulate. For instance, different substitutions on the piperazine and thiazole rings have led to the development of potent inhibitors for enzymes crucial in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and various cyclin-dependent kinases (CDKs). nih.govnih.govacs.org

Table 1: Examples of Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Therapeutic Area |

|---|---|---|

| Disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives | Antiplasmodial | Malaria nih.govmdpi.com |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives | Anticancer (VEGFR-2 Inhibition) | Oncology nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides | Antiproliferative | Oncology researchgate.net |

| 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives | Antimicrobial | Infectious Disease fabad.org.tr |

Rationale for Research Focus

The rationale for the intensive research focus on the this compound scaffold is multifaceted and strategic. It is rooted in the principles of combinatorial chemistry and molecular hybridization, which aim to efficiently generate novel chemical entities with enhanced or new biological activities. nih.govnih.gov

A primary driver is the proven track record of both the thiazole and piperazine moieties in established therapeutics. sciencescholar.ussemanticscholar.org Thiazole is a component of anticancer drugs like Dasatinib, while piperazine is found in a vast range of medicines, including antipsychotics and antihistamines. sciencescholar.usmdpi.com By physically linking these two pharmacophores, chemists aim to create synergistic effects or molecules that can interact with multiple biological targets.

Furthermore, the structure of this compound is highly amenable to chemical modification, making it an ideal scaffold for building large, diverse libraries of compounds for high-throughput screening. The secondary amine in the piperazine ring provides a convenient point for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govfrontiersin.org This enables researchers to fine-tune the potency, selectivity, and pharmacokinetic properties of the lead compounds. The development of parallel synthesis techniques has further accelerated the exploration of this chemical space, allowing for the rapid generation of numerous analogs for biological evaluation. nih.govmdpi.com This strategic approach has been fruitful, leading to the identification of hit compounds with significant activity in various disease models. nih.gov

Table 2: Research Findings on Derivatives of the Thiazole-Piperazine Scaffold

| Research Area | Key Finding | Investigated Compound Example |

|---|---|---|

| Antimalarial | A derivative showed an antiplasmodial EC50 of 102 nM against a chloroquine-resistant strain of P. falciparum. nih.gov | Disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivative (Compound 2291-61) nih.gov |

| Anticancer (VEGFR-2) | Certain quinolinone-piperazine-thiazole hybrids showed VEGFR-2 inhibitory activity comparable to the drug sorafenib (B1663141). nih.gov | 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide nih.gov |

| Anticancer (Cytotoxicity) | A dihalogenated derivative exhibited potent cytotoxic activity against the T-47D breast cancer cell line with an IC50 of 2.73 µM. nih.gov | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamide nih.gov |

| Kinase Inhibition (CDK2) | A thiazole derivative was identified as a highly efficacious and selective antitumor agent that inhibits cyclin-dependent kinase 2 (CDK2). acs.org | N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032) acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWRPESYZFJDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585416 | |

| Record name | 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-73-9 | |

| Record name | 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Routes

The construction of the 2-Methyl-4-(piperazin-1-ylmethyl)thiazole core can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and diversification potential.

A cornerstone in the synthesis of this compound is the nucleophilic displacement reaction. mdpi.comnih.gov This strategy typically involves the reaction of piperazine (B1678402), or a mono-protected or substituted piperazine derivative, with a thiazole (B1198619) bearing a leaving group on the 4-methyl position. The most common precursor is 4-(chloromethyl)-2-methylthiazole or its hydro-chloride salt.

In this reaction, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. researchgate.net The reaction is often facilitated by a base, such as triethylamine, to neutralize the HCl generated. An alternative approach involves using a strong base like sodium hydride to deprotonate the piperazine, enhancing its nucleophilicity before the addition of the alkyl halide. This nucleophilic substitution is a key coupling step in many multi-step synthesis protocols for creating more complex molecules containing the this compound core.

The creation of this compound and its derivatives is frequently embedded within multi-step synthesis protocols, especially when producing complex final molecules for pharmaceutical applications. mdpi.comnih.gov These protocols often begin with the construction of the core thiazole ring, followed by functionalization and subsequent coupling with the piperazine unit. mdpi.comnih.gov

One documented multi-step approach involves solid-phase synthesis where a resin-bound amine is functionalized with different carboxylic acids, followed by further chemical transformations to build the thiazole ring system. nih.gov The final steps involve the cleavage of the product from the resin support. nih.gov Modern advancements have also enabled the development of automated multi-step continuous flow synthesis for related heterocyclic systems, which can offer improved control over reaction parameters and reduced reaction times. nih.govresearchgate.net A convergent synthesis approach may also be employed, where the piperazine-containing fragment and the thiazole-methyl fragment are synthesized separately and then coupled in a final step.

The Hantzsch thiazole synthesis is a fundamental and widely used method for constructing the thiazole ring itself. nih.govsynarchive.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comorganic-chemistry.org To prepare the 2-methyl-4-substituted thiazole core, thioacetamide (B46855) would be reacted with an appropriate α-haloketone, such as 1-chloro-2-propanone or a related compound, which upon cyclization, forms the 2,4-dimethylthiazole (B1360104) ring.

For the specific synthesis of this compound, a precursor like 1,3-dichloroacetone (B141476) could be reacted with thioacetamide. This would yield 2-methyl-4-(chloromethyl)thiazole, the key intermediate for the subsequent nucleophilic displacement reaction with piperazine. The Hantzsch synthesis is valued for its reliability and ability to produce thiazoles in high yields. nih.gov The reaction mechanism proceeds via the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net

Table 1: Overview of Synthetic Strategies for this compound

| Synthetic Method | Key Reactants | General Conditions | Primary Application |

|---|---|---|---|

| Parallel Synthesis | Resin-bound precursors, 4-chloromethyl-2-aminothiazoles, Piperazine, Carboxylic acids | Solid-phase synthesis, sequential addition of reagents, automated or manual processing | Rapid generation of large, diverse compound libraries for screening. mdpi.comnih.gov |

| Nucleophilic Displacement | Piperazine (or derivative), 4-(chloromethyl)-2-methylthiazole | Base (e.g., triethylamine, NaH), organic solvent (e.g., THF, DMF) | Key coupling step to link the piperazine and thiazole moieties. |

| Multi-Step Synthesis | Simple starting materials, sequential reaction steps | Varied conditions per step, may involve protection/deprotection, purification of intermediates | Construction of complex target molecules from basic building blocks. mdpi.comnih.gov |

| Hantzsch Synthesis | α-Haloketone (e.g., 1,3-dichloroacetone), Thioamide (e.g., thioacetamide) | Reflux in a suitable solvent (e.g., ethanol) | Fundamental construction of the core 2-methyl-4-substituted thiazole ring. nih.govsynarchive.com |

Chemical Transformations and Derivative Formation

The inherent reactivity of the this compound structure, particularly the piperazine ring, allows for extensive derivatization.

The secondary amine within the piperazine ring of this compound is a potent nucleophile. mdpi.com This functionality provides a reactive handle for a wide array of chemical transformations, primarily through nucleophilic substitution reactions. mdpi.com It can readily react with a variety of electrophiles to form a diverse range of derivatives.

For example, in the presence of coupling agents, it can react with commercially available carboxylic acids to form amides. mdpi.com This particular transformation is a key diversification step in the parallel synthesis of piperazine-tethered thiazole libraries. mdpi.comnih.gov Similarly, reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding amides and sulfonamides, respectively. This reactivity is crucial for structure-activity relationship (SAR) studies, allowing chemists to systematically modify the properties of the parent molecule.

Table 2: Examples of Derivatives from Nucleophilic Substitution

| Reactant Class | Electrophile Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Carboxylic Acids | 3,4,5-Trimethoxybenzoic acid | Tertiary Amide | mdpi.com |

| Acyl Halides | Acetyl chloride | Tertiary Amide | General Reaction |

| Sulfonyl Halides | Benzenesulfonyl chloride | Sulfonamide | General Reaction |

| Alkyl Halides | Benzyl bromide | Tertiary Amine | General Reaction |

Cyclization Reactions for Enhanced Pharmacological Profiles

The structural framework of this compound serves as a valuable synthon in the development of more complex heterocyclic systems through cyclization reactions. These reactions aim to create fused or spirocyclic derivatives with potentially enhanced pharmacological activities by introducing conformational rigidity and new points of interaction with biological targets.

One prominent strategy involves tandem reactions where the thiazole moiety is integral to the formation of a new, fused ring system. For instance, a novel tandem method has been developed for the synthesis of thiazole-substituted pyrrolo[1,2-d] nih.govcymitquimica.comtriazin-4(3H)-one derivatives. bohrium.comosi.lv This approach involves the condensation of a thiosemicarbazide (B42300) with a formyl-pyrrole precursor, followed by the addition of a phenacyl bromide. This sequence first forms the thiazole ring, which then undergoes a subsequent intramolecular cyclization to yield the final triazine ring system. bohrium.comosi.lv While not starting directly from this compound, this methodology highlights a key reactive pathway where a thiazole ring, once formed, can participate in further cyclizations to build complex polycyclic structures.

Another approach involves leveraging the reactivity of substituents on the thiazole or piperazine rings to construct new heterocyclic rings. For example, derivatives of the core structure can be designed to undergo intramolecular cyclization. The synthesis of 1,3-thiazinan-4-one derivatives showcases a relevant cyclization strategy. nih.gov This involves the reaction of a primary or secondary amine with 3-mercaptopropionic acid, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), leading to the formation of the six-membered thiazinane ring. nih.gov By analogy, if the piperazine nitrogen of this compound were functionalized with a suitable group containing a thiol, intramolecular cyclization could be induced to form a fused thiazinane-piperazine bicyclic system.

The following table summarizes representative cyclization strategies that can be applied to thiazole-piperazine scaffolds to generate compounds with potentially enhanced pharmacological profiles.

| Reaction Type | Reactants/Precursors | Resulting Heterocyclic System | Potential Advantage |

| Tandem Cyclization | Thiosemicarbazide, Formyl-pyrrole, Phenacyl bromide | Pyrrolo[1,2-d] nih.govcymitquimica.comtriazin-4(3H)-one | Rapid construction of complex polycyclic systems from simple precursors. bohrium.comosi.lv |

| Intramolecular Condensation | Amine, 3-mercaptopropionic acid | 1,3-Thiazinan-4-one | Creation of fused bicyclic systems, increasing structural rigidity. nih.gov |

| Hantzsch Thiazole Synthesis followed by Cyclization | α-haloketone, Thioamide | Substituted Thiazole | Forms the core thiazole which can be further functionalized for subsequent cyclization steps. ijper.org |

Modifications of the Thiazole Ring

The thiazole ring within this compound is a key pharmacophore that can be chemically modified to modulate the compound's biological activity. The aromatic nature of the thiazole ring allows it to undergo substitution reactions, although its reactivity is influenced by the presence of the sulfur and nitrogen heteroatoms.

Key modifications often target the C-2 and C-5 positions of the thiazole ring.

Electrophilic Substitution: The C-5 position of the thiazole ring is generally susceptible to electrophilic substitution, facilitated by the electron-donating nature of the sulfur atom.

Nucleophilic Substitution: The C-2 position is more electron-deficient and can undergo nucleophilic substitution, particularly if a suitable leaving group is present.

A common synthetic route for creating diverse thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. ijper.org Variations in these starting materials allow for the introduction of different substituents onto the thiazole ring. For example, using different α-haloketones can place various groups at the C-4 and C-5 positions, while different thioamides can alter the substituent at the C-2 position. ijper.org

Furthermore, direct C-H arylation of the thiazole ring is a modern synthetic strategy. This can be achieved using copper-catalyzed reactions that couple the thiazole with aryl iodides, typically in the presence of a base like lithium tert-butoxide. organic-chemistry.org This method allows for the direct attachment of various aryl groups to the thiazole core, significantly expanding the chemical diversity of the derivatives.

The table below outlines common modification strategies for the thiazole ring.

| Modification Strategy | Target Position | Reagents/Conditions | Resulting Structure |

| Hantzsch Synthesis Variation | C2, C4, C5 | α-halocarbonyl compounds, Thioamides | Variously substituted thiazole core. ijper.org |

| Electrophilic Substitution | C5 | Electrophiles (e.g., in Friedel-Crafts or nitration reactions) | C5-substituted thiazole derivative. |

| C-H Arylation | C5 | Aryl iodide, Copper(I) iodide (CuI), Lithium tert-butoxide (t-BuOLi) | 5-Aryl-thiazole derivative. organic-chemistry.org |

| Condensation Reactions | C2, C4 | α,α-dibromoketones, Thiourea | 2-Amino-4-arylthiazole. ijper.org |

Derivatization at Piperazine Moiety

The piperazine moiety of this compound contains a secondary amine (N-H) that serves as a highly versatile site for chemical derivatization. Modification at this position is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as solubility and lipophilicity, and to introduce new functional groups for interaction with biological targets. nih.govmdpi.com

A primary method for derivatization is N-acylation , where the piperazine amine reacts with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. nih.gov This reaction is often facilitated by coupling agents. This approach has been used in the parallel synthesis of a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives, demonstrating its utility in creating chemical diversity. nih.gov

Another key strategy is N-alkylation , which involves the reaction of the piperazine nitrogen with alkyl halides or similar electrophiles. For instance, the convergent synthesis of a complex molecule involved the alkylation of a piperazine-pyrimidine intermediate with 4-(chloromethyl)-2-methylthiazole, using a strong base like sodium hydride to deprotonate the piperazine nitrogen.

The Mannich reaction provides another route for functionalization. This is a three-component condensation involving an amine (like the piperazine), formaldehyde, and an active hydrogen-containing compound. This method has been employed to synthesize novel derivatives of 1,2,4-triazoles bearing a piperazine moiety, highlighting its effectiveness in linking the piperazine to other heterocyclic systems. mdpi.com

The following table details common derivatization reactions at the piperazine moiety.

| Reaction Type | Reagents | Functional Group Introduced | Significance |

| N-Acylation | Carboxylic acids, Acid chlorides | Amide | Modulates physicochemical properties and introduces new interaction points. nih.gov |

| N-Alkylation | Alkyl halides (e.g., 4-(chloromethyl)-2-methylthiazole), Sodium hydride | Substituted Alkyl Group | Connects the core structure to other molecular fragments. |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst, Ligand | Aryl Group | Forms a carbon-nitrogen bond, attaching aromatic systems. |

| Mannich Reaction | Formaldehyde, Active hydrogen compound (e.g., a 1,2,4-triazole) | Methylene-linked heterocycle | Links piperazine to other pharmacologically relevant scaffolds. mdpi.com |

Biological Activity and Pharmacological Profiles

Antimicrobial Activity

The thiazole (B1198619) ring is a prominent feature in many compounds exhibiting significant antimicrobial properties. Its derivatives are known to possess amphiphilic characteristics, which may facilitate their interaction with the cell membranes of microorganisms like bacteria and fungi.

Antibacterial Effects

Derivatives containing the thiazole-piperazine scaffold have been investigated for their potential to combat bacterial infections. Research has shown that certain piperazinyl thiazole derivatives can effectively prevent the growth of various bacterial strains. The modification of the piperazine (B1678402) and thiazole rings with different chemical groups is a key strategy in developing new molecules with potent antibacterial activity.

A significant area of research is the activity of thiazole derivatives against drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies on various piperazinyl derivatives have demonstrated efficacy against MRSA. For instance, certain derivatives with a free NH group on the piperazine moiety have shown considerable toxicity toward Gram-positive bacteria, including S. aureus. nih.gov This suggests that the thiazole-piperazine structure is a promising starting point for the development of new agents to address the challenge of antibiotic resistance.

Antifungal Properties

The development of new antifungal agents is crucial due to the rise of resistant fungal pathogens. Thiazole derivatives are a class of compounds that have shown potential in this area. Research into congeners that combine piperazine with other azole moieties, such as imidazole (B134444) and triazole, has been conducted to explore their antifungal capabilities. Studies indicate that piperazine derivatives containing an imidazole moiety possess notable antifungal activity against pathogens like Candida albicans. japsonline.com The structural combination of the thiazole ring with a piperazine unit is a recurring theme in the design of novel compounds with antifungal potential.

Antimalarial Properties

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority, particularly due to the emergence of drug-resistant parasite strains. The thiazole nucleus is a key component in the synthesis of compounds evaluated for antiplasmodial activity.

Research has focused on creating thiazole derivatives that are effective against chloroquine-resistant strains of Plasmodium falciparum. While specific data on 2-Methyl-4-(piperazin-1-ylmethyl)thiazole is unavailable, related structures containing the thiazole-piperazine core have been synthesized and tested. These efforts aim to generate new molecules that can overcome existing resistance mechanisms and provide new therapeutic options for malaria.

Anticancer Research

The thiazole ring is a structural component of several established and experimental anticancer agents. researchgate.net Its derivatives have been extensively studied for their ability to inhibit the growth of various human tumor cell lines. globalresearchonline.netmdpi.com Research has explored how modifications to the thiazole scaffold can lead to compounds with potent activity against cancer cells. For example, novel series of 2-substituted aminothiazole-4-carboxylate derivatives have demonstrated strong activity against leukemia cell lines. globalresearchonline.net Similarly, other synthesized thiazole derivatives have shown significant antiproliferative effects against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds exhibiting inhibitory concentrations at the micromolar level. mdpi.com These findings underscore the importance of the thiazole moiety as a pharmacophore in the design of new anticancer drug candidates.

Cytotoxic Activity in Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. While many of these compounds show potent activity against cancer cell migration and invasion, a notable characteristic is their often low to negligible direct cytotoxicity. This suggests a mechanism of action that is more focused on inhibiting the processes of metastasis rather than causing direct cell death, which is a desirable trait for therapeutic agents as it may lead to lower toxicity in healthy cells. nih.govnih.gov

However, certain structural modifications to the core molecule have yielded derivatives with significant cytotoxic properties. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated potent antiproliferative activity.

Table 1: Cytotoxic Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 14 | HeLa (Cervical Cancer) | 1.6 ± 0.8 |

| Compound 5a | HeLa (Cervical Cancer) | Data not specified |

| Compound 5c | A549 (Lung Cancer) | Data not specified |

| Compound 6a | HeLa (Cervical Cancer) | Data not specified |

Inhibition of Metastatic Cancer Cell Migration and Invasion

A significant area of research for this compound derivatives has been their ability to inhibit the migration and invasion of metastatic cancer cells. A study focused on a series of thiazole derivatives identified several compounds with potent efficacy in this regard. One of the most effective compounds, designated 5k, exhibited a noteworthy IC50 value of 176 nM in dose-dependent transwell migration assays using MDA-MB-231 breast cancer cells. nih.govnih.gov

Further testing revealed that at a concentration of 10 µM, compound 5k could block approximately 80% of cell migration in HeLa (cervical cancer) and A549 (lung cancer) cells. nih.govnih.gov Additionally, it inhibited the invasion of MDA-MB-231 cells by 60%. nih.govnih.gov Another derivative, 5a, also demonstrated a strong ability to block cancer cell migration while showing no apparent cellular toxicity. nih.gov The mechanism behind this anti-migration activity is thought to be related to the impairment of actin structures in the protrusions of cancer cells, which are necessary for movement. nih.gov

Table 2: Inhibition of Cancer Cell Migration and Invasion by Thiazole Derivatives

| Compound | Cell Line | Assay | Concentration | Inhibition | IC50 |

|---|---|---|---|---|---|

| 5k | MDA-MB-231 | Transwell Migration | - | - | 176 nM |

| 5k | HeLa | Transwell Migration | 10 µM | ~80% | - |

| 5k | A549 | Transwell Migration | 10 µM | ~80% | - |

| 5k | MDA-MB-231 | Invasion Assay | 10 µM | 60% | - |

| 5k | Metastatic Breast and Cervical Cancer | Transwell Migration | 10 µM | >85% | - |

Antiangiogenesis Activity

While direct studies on the antiangiogenesis activity of this compound are limited, research on related thiazole derivatives suggests potential in this area. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. A new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity, with a focus on VEGFR-2 inhibition, a key regulator of angiogenesis. mdpi.com

The results showed that these compounds had promising antiproliferative effects, and importantly, two of the compounds exhibited VEGFR-2 inhibitory activity comparable to the established drug sorafenib (B1663141), with IC50 values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM, respectively. mdpi.com This indicates that the thiazole-piperazine scaffold could be a valuable starting point for the development of novel antiangiogenic agents.

Anti-inflammatory Effects

The thiazole and piperazine moieties are present in various compounds known to possess anti-inflammatory properties. mdpi.comnih.gov Research into derivatives of this compound has explored their potential to mitigate inflammatory responses. For instance, a study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov

In a carrageenan-induced paw edema model in mice, LQFM182 reduced edema formation. nih.gov Furthermore, in a pleurisy test, it was found to decrease cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov Another study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety also reported potent anti-inflammatory activities in both xylol-induced ear edema and carrageenan-induced paw edema models in mice. mdpi.com These findings suggest that the this compound structure is a promising scaffold for the development of new anti-inflammatory agents.

Neuropharmacological Investigations

Potential in Neurodegenerative Diseases

The structural components of this compound, namely the benzothiazole (B30560) and piperazine rings, have been a focus of research for the development of multifunctional agents against neurodegenerative conditions like Alzheimer's disease. A study on novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides revealed that these hybrid molecules exhibited modest to strong inhibition of acetylcholinesterase (AChE) and β-amyloid (Aβ) aggregation, both of which are key pathological hallmarks of Alzheimer's. nih.gov

One compound, in particular, emerged as a potent and selective inhibitor of AChE with an IC50 of 2.31 μM and also demonstrated significant Aβ1-42 aggregation inhibition (53.30%). nih.gov This compound also showed neuroprotective capabilities by impeding cell viability loss induced by neurotoxicity. nih.gov These findings highlight the potential of the benzothiazole-piperazine framework in designing therapies for neurodegenerative diseases.

Anxiolytic and Antidepressant-like Effects of Derivatives

The piperazine moiety is a common feature in many drugs with central nervous system activity, including anxiolytics and antidepressants. researchgate.net Consequently, derivatives of this compound have been investigated for similar effects. A study on a novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), demonstrated anxiolytic-like activity in various rodent behavioral models, such as the elevated plus-maze and light-dark box tests. nih.gov The mechanism of action was suggested to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov

In the realm of antidepressant research, a study on 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) showed antidepressant-like effects in the forced swim test and tail suspension test in mice. nih.gov The study suggested a serotonergic mechanism behind these effects. nih.gov While these studies were not conducted on this compound itself, they provide a strong rationale for investigating its potential in the treatment of anxiety and depression.

Antinociceptive Activity

Thiazole and piperazine moieties are recognized pharmacophores in the design of analgesic agents. Studies on novel compounds incorporating both thiazole and piperazine rings have demonstrated significant antinociceptive effects, suggesting both centrally and peripherally mediated activities. nih.govresearchgate.netnih.gov

In vivo animal models, such as the tail-clip, hot-plate, and acetic acid-induced writhing tests, have been employed to evaluate these effects. In these tests, certain thiazole-piperazine derivatives significantly prolonged the reaction times of the animals to thermal and mechanical pain stimuli and reduced the number of writhing behaviors, which are indicative of central and peripheral antinociceptive action, respectively. nih.govresearchgate.netnih.gov

Involvement of Opioidergic System

The mechanism underlying the antinociceptive effects of these thiazole-piperazine derivatives appears to involve the opioidergic system. nih.gov Pre-treatment of animals with naloxone, a non-selective opioid receptor antagonist, has been shown to abolish the antinociceptive activities of the tested compounds. nih.govnih.gov This finding strongly indicates that the analgesic effects are mediated through the activation of opioid receptors. nih.gov Furthermore, molecular docking studies have supported these pharmacological findings, demonstrating significant interactions between active thiazole-piperazine derivatives and both µ- and δ-opioid receptors. nih.govnih.gov

Other Biological Activities

Beyond pain relief, the thiazole-piperazine scaffold has been investigated for a range of other biological activities.

Anticonvulsant Properties

Derivatives containing the piperazine moiety linked to various heterocyclic systems have shown promise as anticonvulsant agents. nih.govresearchgate.net For instance, certain N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl-pyrrolidine-2,5-dione exhibited potent anticonvulsant activity in the maximal electroshock (MES) seizure test. nih.gov Similarly, various N-(substituted benzothiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides have displayed significant protection against seizures in both MES and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.net These findings highlight the potential of the piperazine ring, a core component of this compound, in the development of new anticonvulsant drugs. nih.gov

Antidiabetic Activity

The piperazine and thiazole moieties are present in various compounds investigated for their antidiabetic properties. nih.govrsc.org For example, aryl piperazine derivatives have been identified as potential candidates for the treatment of type 2 diabetes mellitus. nih.gov Additionally, hybrid molecules combining sulfonamide, triazine, and thiazole structures have been discovered as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in diabetes therapy. rsc.org Other research has focused on thiazolyl-2,4-thiazolidinediones, which have shown significant insulinotropic effects in cell-based assays. nih.gov

Antioxidant Activity

Several studies have explored the antioxidant potential of compounds containing thiazole and piperazine rings. Novel thiazole and thiazolidinone derivatives with phenolic fragments have demonstrated antioxidant properties. mdpi.com The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. researchgate.net The presence of phenolic groups, which are classic antioxidant pharmacophores, in conjunction with the thiazole ring, can contribute to this activity. mdpi.comresearchgate.net

Enzyme Inhibition

The thiazole-piperazine scaffold is a key feature in the design of various enzyme inhibitors. For instance, new thiazole-clubbed piperazine derivatives have been designed and evaluated for their potent inhibitory capabilities against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes relevant to Alzheimer's disease. nih.gov Another area of investigation is the inhibition of monoamine oxidase (MAO) enzymes, which are important targets for neurological disorders. nih.gov Novel series of thiazolylhydrazine-piperazine derivatives have been synthesized and shown to be selective MAO-A inhibitors. nih.gov Furthermore, fused thiazole structures have been studied for their inhibitory activity against a range of enzymes, including nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). d-nb.info

Receptor Binding Affinity

Following a comprehensive review of scientific literature and chemical databases, no specific receptor binding affinity data (such as Ki, IC50, or EC50 values) for the compound "this compound" has been reported. Research studies detailing the direct interaction of this specific molecule with various neurotransmitter receptors or other biological targets are not publicly available.

While the thiazole and piperazine structural motifs are present in many biologically active compounds with known pharmacological profiles, including ligands for dopamine (B1211576) and serotonin (B10506) receptors, the specific receptor binding profile of "this compound" itself has not been characterized. Therefore, a data table of its receptor binding affinities cannot be provided at this time.

Structure Activity Relationships Sar and Molecular Design

Impact of Substituents on Thiazole (B1198619) Ring

The thiazole ring is a versatile scaffold in medicinal chemistry, and modifications to its substituents can significantly influence the biological activity of the resulting compounds. nih.govijpsjournal.com The substitution pattern on the thiazole ring of 2-Methyl-4-(piperazin-1-ylmethyl)thiazole analogs plays a critical role in their pharmacological profiles.

Research has shown that the nature and position of substituents on the thiazole ring can dictate the potency and selectivity of these compounds for various biological targets. For instance, in a series of thiazole derivatives, the presence of a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for anticonvulsant activity. nih.gov Furthermore, methyl and adamantyl substitutions also demonstrated significant activity. nih.gov

In the context of anticancer activity, the substitution at the 2- and 4-positions of the thiazole ring is a key determinant of cytotoxicity. For example, in a study of novel thiazole derivatives, compounds with specific substitutions at these positions showed potent activity against various cancer cell lines. nih.govresearchgate.net The introduction of a methyl group at the 5-position of the thiazole ring, in combination with a phenyl group at the 4-position, has been shown to be crucial for the anticancer activity of certain thioacetamides. nih.gov

The electronic properties of the substituents also play a vital role. Electron-donating groups, such as a methyl group, at specific positions on an attached phenyl ring can increase the cytotoxic activity of thiazole-containing compounds. nih.gov Conversely, the nature of the substituent can also influence the type of biological activity observed. For example, the replacement of an N,N-dimethyl group with a simple methyl group on the thiazole ring, along with specific substitutions on an adjacent phenyl ring, was found to be crucial for antitumor activity. nih.gov

The following table summarizes the impact of various substituents on the thiazole ring based on reported research findings:

| Position on Thiazole Ring | Substituent | Observed Impact on Biological Activity | Reference |

| 2 | Phenyl | Essential for certain antitumor activities. | nih.gov |

| 2 | Pyrrolidine | May enhance anticonvulsant activity. | nih.gov |

| 4 | para-Halogen-substituted phenyl | Important for anticonvulsant activity. | nih.gov |

| 4 | Methyl | Showed significant anticonvulsant activity. | nih.gov |

| 4 | Adamantyl | Showed significant anticonvulsant activity. | nih.gov |

| 5 | Methyl | Crucial for anticancer activity in certain thioacetamides when combined with a 4-phenyl group. | nih.gov |

These findings underscore the importance of systematic modifications of the thiazole ring to optimize the pharmacological properties of this compound derivatives.

Role of Piperazine (B1678402) Moiety in Pharmacological Properties

Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The two nitrogen atoms in the six-membered ring can act as hydrogen bond acceptors and can be protonated under physiological conditions, which can facilitate interactions with biological targets such as receptors and enzymes. researchgate.net This ability to form ionic and hydrogen bonds can significantly influence the biological activity of the parent compound. researchgate.net

In many clinically used anticancer drugs, the introduction of aliphatic amines and their derivatives, such as piperazine, has been shown to improve water solubility and oral bioavailability. researchgate.net Specifically, the N-methylpiperazine group has been incorporated into several kinase inhibitors to enhance water solubility and/or target affinity. researchgate.net

The substitution on the distal nitrogen of the piperazine ring is a critical determinant of the pharmacological activity of this compound analogs. For instance, in a series of N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives, the presence of a 4-arylpiperazine-1-yl moiety was investigated for its impact on antimicrobial activity. nih.gov While the antibacterial activity was generally low, the antifungal activity was more pronounced, with certain substitutions on the aryl ring of the piperazine moiety leading to compounds equipotent with the reference drug ketoconazole (B1673606) against Candida albicans. nih.gov

The following table highlights the key roles of the piperazine moiety in the pharmacological properties of these compounds:

| Property | Role of Piperazine Moiety | Reference |

| Biological Activity | Contributes to a wide range of activities including antimicrobial and anti-inflammatory properties. | ontosight.ai |

| Receptor/Enzyme Interaction | The nitrogen atoms can act as hydrogen bond acceptors and can be protonated, facilitating binding to biological targets. | researchgate.net |

| Physicochemical Properties | Can improve water solubility and oral bioavailability. | researchgate.net |

| Structural Scaffold | Acts as a versatile linker and a key pharmacophoric element. | researchgate.netresearchgate.net |

The strategic incorporation and modification of the piperazine moiety are therefore essential for the development of this compound derivatives with desired therapeutic profiles.

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.net This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. The hybridization of the thiazole and piperazine scaffolds is a promising avenue for the development of novel therapeutic agents. researchgate.net

One of the fruitful ways in drug design is the hybridization of privileged structures in one skeleton, which are thought to provide a distinguishing feature with better or more selective biological activities than the two scaffolds individually. researchgate.net In this context, a series of bis-thiazoles linked to a piperazine core have been synthesized as novel hybrid molecules. researchgate.net

Another common hybridization strategy involves the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link different molecular fragments via a stable 1,2,3-triazole linker. nih.govmdpi.com This approach has been used to synthesize hybrid molecules incorporating piperazine and other heterocyclic moieties. For example, 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have been designed and synthesized, demonstrating the utility of this strategy in creating complex and potentially bioactive molecules. nih.govnih.gov

Computational Studies and Molecular Docking

Computational studies, including molecular docking, have become indispensable tools in modern drug discovery for elucidating the binding modes of ligands with their biological targets and for predicting their binding affinities. For this compound derivatives, these in silico methods provide valuable insights into their mechanism of action at the molecular level.

Molecular docking studies have been employed to investigate the interactions of thiazole derivatives with various protein targets, including tubulin and different kinases. nih.govresearchgate.netresearchgate.net These studies can help to explain the observed structure-activity relationships and guide the design of more potent and selective inhibitors. For example, in a study of 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking was used to identify the possible binding interactions between the designed compounds and the tubulin active site. nih.govresearchgate.net The results of these docking studies often correlate well with the experimentally determined biological activities. nih.govresearchgate.net

In one study, molecular docking of hybrid nitroimidazole derivatives with the human estrogen receptor alpha (hERα) was performed to understand the ligand-protein interactions and free binding energies at the atomic level. nih.govnih.gov The docking results revealed specific hydrogen bonding and polar contacts between the ligand and amino acid residues in the binding site, providing a rationale for the observed anticancer activity. nih.govnih.gov

The following table summarizes the application of computational studies and molecular docking for thiazole derivatives:

| Computational Method | Application | Insights Gained | Reference |

| Molecular Docking | Predicting the binding mode and affinity of ligands to protein targets (e.g., tubulin, kinases, estrogen receptor). | Identification of key amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions), rationalization of SAR, and guidance for lead optimization. | nih.govresearchgate.netnih.govnih.govresearchgate.net |

| In Silico ADMET Screening | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. | Assessment of drug-likeness and potential pharmacokinetic issues early in the drug discovery process. | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Explaining the nucleophilic and electrophilic reaction sites of a molecule. | Understanding the reactivity and interaction potential of the compound. | |

| Frontier Molecular Orbital (FMO) Analysis | Explaining molecular orbital interactions. | Understanding the electronic properties and reactivity of the molecule. |

These computational approaches, in conjunction with experimental studies, are crucial for the rational design and development of novel this compound derivatives with improved therapeutic potential.

Preclinical Studies and Therapeutic Potential

Efficacy Assessments in Relevant Biological Systems

Derivatives incorporating the 2-methyl-thiazole and piperazine (B1678402) moieties have been synthesized and evaluated in a variety of biological systems, showing potent activity. The flexibility of this scaffold allows for modifications that can enhance potency and target specificity. researchgate.net

Anticancer Activity: A significant area of investigation has been the antiproliferative effects of these compounds. For instance, a series of novel 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were tested for their anticancer activity. nih.gov Many of these compounds exhibited greater potency than their precursors. nih.gov Notably, when evaluated against the T-47D breast cancer cell line, five compounds showed higher cytotoxic activity than the reference drug Staurosporine. The dihalogenated derivative, in particular, demonstrated the most potent cytotoxic activity with an IC₅₀ value of 2.73 ± 0.16 µM. nih.govresearchgate.net

Similarly, another study synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives and assessed their antitumor activities in vitro. Several of these compounds showed strong antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. researchgate.net

Activity in Neurodegenerative Disease Models: Researchers have designed and synthesized new thiazole-piperazine derivatives as potential multi-target agents for Alzheimer's disease. nih.gov These compounds were evaluated for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes linked to the progression of the disease. Several compounds showed high inhibitory activity in the submicromolar range. Compound 10 from this series was the most potent against hAChE with an IC₅₀ value of 0.151 μM, while also showing significant hBuChE inhibition (IC₅₀ = 0.135 μM). nih.gov Furthermore, these compounds demonstrated a significant neuroprotective effect against Aβ₂₅₋₃₅-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. nih.gov

Antiplasmodial Activity: The therapeutic potential of this scaffold extends to infectious diseases. A library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This screening identified compounds with significant antimalarial properties, particularly against the chloroquine-resistant Dd2 strain. One of the hit compounds, 2291-61 , exhibited an antiplasmodial EC₅₀ of 102 nM. nih.gov

Table 1: Efficacy of 2-Methyl-4-(piperazin-1-ylmethyl)thiazole Derivatives in Biological Systems

| Compound Class | Biological System/Target | Key Finding | Reference |

|---|---|---|---|

| Dihalogenated quinolinone-piperazine-thiazole derivative | T-47D Breast Cancer Cell Line | IC₅₀ = 2.73 ± 0.16 µM | nih.govresearchgate.net |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa Cervical Cancer Cell Line | Potent antiproliferative activity | researchgate.net |

| Thiazole-piperazine derivative (Compound 10) | Human Acetylcholinesterase (hAChE) | IC₅₀ = 0.151 µM | nih.gov |

| Thiazole-piperazine derivative (Compound 10) | Human Butyrylcholinesterase (hBuChE) | IC₅₀ = 0.135 µM | nih.gov |

| Piperazine-tethered thiazole (Compound 2291-61) | P. falciparum (Dd2 strain) | EC₅₀ = 102 nM | nih.gov |

Mechanistic Elucidation of Action

Understanding the mechanism of action is crucial for the development of therapeutic agents. Studies on derivatives of the this compound scaffold have begun to unravel how these compounds exert their biological effects.

Enzyme Inhibition: A primary mechanism identified for several of these derivatives is the inhibition of key enzymes. In the context of cancer, certain novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole moieties have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. nih.govresearchgate.net VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Two compounds in this series, both 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones, displayed VEGFR-2 inhibitory activity with IC₅₀ values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM, respectively, comparable to the approved drug sorafenib (B1663141) (IC₅₀ 51.41 ± 2.3 nM). nih.gov

For Alzheimer's disease, the mechanism involves the inhibition of cholinesterases. Molecular docking studies of a potent thiazole-piperazine derivative revealed good binding interactions with key amino acids in both the catalytic active site and the peripheral anionic site of human acetylcholinesterase, explaining its significant inhibitory activity. nih.gov These compounds also inhibit the aggregation of β-amyloid (Aβ) peptides and possess metal-chelating properties, both of which are important mechanisms in combating the pathology of Alzheimer's disease. nih.gov

Cell Cycle Arrest and Apoptosis: In addition to enzyme inhibition, some of these compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Cell cycle analysis of two potent anticancer quinolinone-piperazine-thiazole derivatives revealed that they caused an arrest of the cell cycle in the S phase. nih.gov Further investigation through apoptosis assays confirmed that these same compounds were able to induce significant levels of apoptosis in cancer cells. nih.govresearchgate.net

Development as Novel Therapeutic Agents

The consistent and potent biological activities observed across various derivatives highlight the this compound structure as a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This core structure provides a foundation for the rational design of new therapeutic agents. researchgate.net The versatility of the piperazine and thiazole rings allows for systematic chemical modifications to optimize pharmacological properties. researchgate.netresearchgate.net

The development strategy often involves creating libraries of related compounds through combinatorial chemistry, which allows for the rapid synthesis and screening of many derivatives to identify those with the highest activity and best therapeutic profiles. nih.gov For example, the parallel synthesis of a library of diverse piperazine-tethered thiazole compounds led to the identification of promising antimalarial agents. nih.gov

Current research focuses on modifying the substitution patterns on both the thiazole and piperazine rings to improve target selectivity, enhance potency, and optimize pharmacokinetic properties. researchgate.netnih.gov The goal is to develop drug candidates that are not only effective but also have favorable profiles for further preclinical and clinical development. The wide range of demonstrated activities—including anticancer, antimicrobial, and neuroprotective effects—ensures that this chemical scaffold will remain an important area of research for the development of novel therapeutics. researchgate.netnih.govontosight.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.